

A Comparative Guide to the Bioequivalence of Lansoprazole Formulations

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different formulations of lansoprazole, a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. The following sections present a synthesis of data from multiple pharmacokinetic studies, detailing the experimental protocols and presenting the comparative bioavailability of generic versus brand-name products, as well as orally disintegrating tablets versus traditional capsules.

Comparative Bioavailability Data

The bioequivalence between different lansoprazole formulations is primarily determined by comparing key pharmacokinetic parameters. These include the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which represents the total drug exposure. Bioequivalence is generally concluded if the 90% confidence intervals for the ratio of the geometric means (test vs. reference) for Cmax and AUC fall within the range of 80-125%.

The following table summarizes the pharmacokinetic data from several studies comparing different 30 mg lansoprazole formulations.



Formulation Comparison	Pharmacoki netic Parameter	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)	Ratio of Geometric Means (90% CI)	Conclusion
Generic (Lasoprol) vs. Brand (Lanzor) Capsules[1] [2]	Cmax (μg/mL)	1.12	1.22	Not explicitly stated, but no statistically significant difference was found.	Bioequivalent
AUC (μg/mL*h)	5.01	5.77	Not explicitly stated, but no statistically significant difference was found.	Bioequivalent	
Tmax (h)	Not explicitly stated, but no statistically significant difference was found.	Not explicitly stated, but no statistically significant difference was found.	Not Applicable	-	
t1/2 (h)	4.56	4.57	Not Applicable	-	
Generic Enteric- Coated Tablets vs. Brand Enteric- Coated Capsules[3] [4]	Cmax	The point estimates were between 94.3% and 105.1%.	The point estimates were between 94.3% and 105.1%.	Within 80- 125%	Bioequivalent



AUC0-t	The point estimates were between 94.3% and 105.1%.	The point estimates were between 94.3% and 105.1%.	Within 80- 125%	Bioequivalent	
AUC0-∞	The point estimates were between 94.3% and 105.1%.	The point estimates were between 94.3% and 105.1%.	Within 80- 125%	Bioequivalent	
Orally Disintegrating Tablets vs. Intact Capsules (15 mg & 30 mg) [5][6]	Cmax	Bioequivalent	Bioequivalent	Within 80- 125%	Bioequivalent
AUCt	Bioequivalent	Bioequivalent	Within 80- 125%	Bioequivalent	
AUC∞	Bioequivalent	Bioequivalent	Within 80- 125%	Bioequivalent	
Tmax (h) for 15mg tablet	1.8	-	Not Applicable	-	
Tmax (h) for 30mg tablet	2.0	-	Not Applicable	-	
t1/2 (h)	1.18	-	Not Applicable	-	

Experimental Methodologies



The bioequivalence of lansoprazole formulations is typically assessed through randomized, two-period, crossover studies in healthy adult volunteers. These studies are conducted under fasting conditions, and in some cases, under fed conditions to evaluate the effect of food on drug absorption.

Key Experimental Protocols

A representative experimental protocol for a single-dose, two-way crossover bioequivalence study of lansoprazole is as follows:

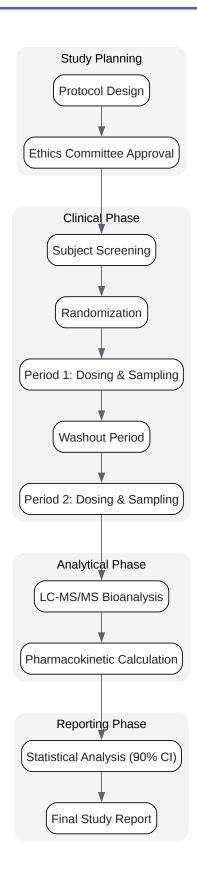
- Study Design: An open-label, randomized, two-period, crossover design is commonly employed.[3][7] A washout period, typically 7 to 8 days, separates the two treatment periods. [3][5]
- Subjects: Studies are conducted in healthy adult male and non-pregnant female volunteers. [1][8] The number of subjects can range from 12 to over 100, depending on the study's statistical power requirements.[1][5]
- Drug Administration: A single oral dose of the test and reference lansoprazole formulations (e.g., 30 mg) is administered to the subjects after an overnight fast.[1][3] For fed studies, the drug is administered after a standardized high-fat meal.[7]
- Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes pre-dose and multiple post-dose collections over 24 hours.[5]
- Bioanalytical Method: The concentration of lansoprazole and its metabolites in plasma is
 determined using a validated high-performance liquid chromatography-tandem mass
 spectrometry (LC-MS/MS) method.[3] This method offers high sensitivity and specificity for
 quantifying the drug in biological matrices.
- Pharmacokinetic and Statistical Analysis: The pharmacokinetic parameters Cmax, AUC0-t, and AUC0-∞ are calculated from the plasma concentration-time data using non-compartmental methods.[7] Statistical analysis, typically an analysis of variance (ANOVA) on the log-transformed data, is performed to determine if the 90% confidence intervals for the geometric mean ratios of Cmax and AUC fall within the regulatory acceptance range of 80-125%.[7][9]



Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for different lansoprazole formulations.





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Caption: Workflow of a typical lansoprazole bioequivalence study.



Conclusion

Based on the reviewed studies, various generic and orally disintegrating tablet formulations of lansoprazole have been shown to be bioequivalent to their respective reference formulations. These findings indicate that these alternative formulations can be used interchangeably with the original brand-name products, providing comparable rates and extents of drug absorption. However, it is important to note that while pharmacokinetic bioequivalence is a strong indicator of therapeutic equivalence, some studies suggest that it may not always guarantee identical pharmacodynamic effects.[10][11] Therefore, a comprehensive evaluation including both pharmacokinetic and pharmacodynamic data is valuable for a complete assessment of different drug formulations.

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